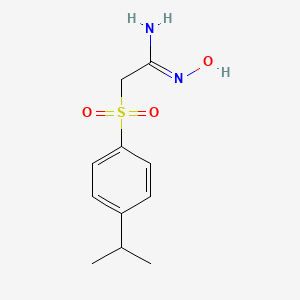

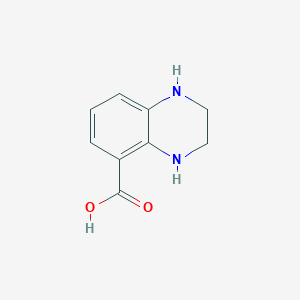

N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide

Overview

Description

“N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide” is a chemical compound with the CAS number 946386-86-3 . It has a molecular weight of 256.32 .

Synthesis Analysis

The synthesis of such compounds often involves the use of sodium sulfinates (RSO2Na) as sulfonylating, sulfenylating, or sulfinylating reagents . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, sodium sulfinates can participate in various reactions, including synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones . The specific reactions that “N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide” undergoes would depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 481.8±55.0 °C at 760 mmHg . Other physical and chemical properties such as melting point and flash point were not found in the search results.Scientific Research Applications

Sulfonylation Agent

N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide can be used as a sulfonylating agent in the synthesis of sulfones . An iodine-mediated new avenue to sulfonylation has been developed, employing N-hydroxy aryl sulfonamide as a sulfonylating agent . This method has been used for the first time for the synthesis of these sulfones .

Synthesis of Amidoximes

N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide can be used in the synthesis of N-substituted amidoximes . A direct one-pot approach for the synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed . This method uses Ph3P–I2-mediated dehydrative condensation .

Synthesis of Heterocycles

N-substituted amidoximes, which can be synthesized using N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide, are privileged structures that have been used extensively as versatile building blocks in the synthesis of various heterocycles . These include benzimidazoles, 4-aminoquinazolines, 1-aminoisoquinolines, oxadiazoles, oxadiazolones (thiones), and triazoles .

Synthesis of Amidines

N-substituted amidoximes, which can be synthesized using N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide, also serve as the key intermediates in the synthesis of amidines .

Metal Ion Chelating Ligands

N-substituted amidoximes, which can be synthesized using N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide, can be used as metal ion chelating ligands in coordination chemistry .

Prodrug Candidates

Various N-substituted amidoxime derivatives, which can be synthesized using N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide, have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability . For example, Epacadostat is currently being studied in a phase 3 clinical trial in patients with unresectable or metastatic melanoma .

properties

IUPAC Name |

N'-hydroxy-2-(4-propan-2-ylphenyl)sulfonylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-8(2)9-3-5-10(6-4-9)17(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWGQUNPDOWWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B3170896.png)

![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)

![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)

![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)

![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)